molecular formula C11H16O6 B2723432 Ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate CAS No. 90734-80-8

Ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate

Cat. No.: B2723432
CAS No.: 90734-80-8
M. Wt: 244.243
InChI Key: ACXNSPLBMWUNGX-UHFFFAOYSA-N
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Description

Ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate is a chemical compound with the molecular formula C11H16O6. It is known for its unique structure, which includes a dioxane ring and an ester functional group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate typically involves the esterification of 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The dioxane ring structure may also play a role in its biological activity by facilitating interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate is unique due to its specific combination of a dioxane ring and an ester functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O6/c1-4-15-8(12)6-5-7-9(13)16-11(2,3)17-10(7)14/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXNSPLBMWUNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1C(=O)OC(OC1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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